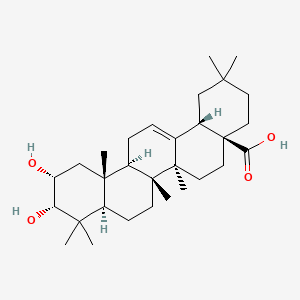

3-epi-Maslinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |

InChI Key |

MDZKJHQSJHYOHJ-HFYZCPLSSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

3-epi-Maslinic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-epi-Maslinic acid, a pentacyclic triterpenoid (B12794562) and a stereoisomer of the more abundant maslinic acid. While research on this compound is not as extensive as that for its isomer, this document consolidates the current knowledge on its natural occurrence, semi-synthetic production, and known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid of the oleanane (B1240867) series. It is the C-3 epimer of maslinic acid, a well-studied compound known for its diverse pharmacological effects. The primary difference between these two molecules lies in the stereochemistry of the hydroxyl group at the C-3 position. While maslinic acid is found in a wide variety of plants, the natural occurrence of this compound appears to be more limited, with its presence confirmed in tissue cultures of Isodon japonicus. This guide will explore the known natural sources, detail methods for its synthesis and analysis, and summarize its biological activities, often in comparison to its more prevalent isomer, maslinic acid.

Natural Sources and Biosynthesis

The primary identified natural source of this compound is the tissue culture of Isodon japonicus (Labiatae), a plant used in traditional medicine. Research has demonstrated that this compound is biosynthesized from maslinic acid within these tissue cultures, indicating a metabolic pathway for its formation in this specific biological system.

While maslinic acid is abundant in various parts of the olive tree (Olea europaea), including the fruits, leaves, and pomace, the presence and concentration of this compound in these sources have not been extensively quantified. Given its biosynthetic relationship with maslinic acid, it is plausible that this compound exists as a minor constituent in plants rich in maslinic acid, though further analytical studies are required for confirmation.

Table 1: Natural and Semi-Synthetic Sources of this compound

| Source Type | Specific Source | Compound(s) Identified | Notes |

| Natural | Tissue Cultures of Isodon japonicus | This compound, Maslinic Acid, Oleanolic Acid | Biosynthesized from maslinic acid. |

| Semi-Synthetic | Oleanolic Acid | This compound | Synthesized via a multi-step chemical process. |

Experimental Protocols

Semi-Synthesis of this compound from Oleanolic Acid

A scalable semi-synthesis of this compound has been developed, starting from the readily available natural product, oleanolic acid.[1]

Step 1: Protection of the Carboxylic Acid

-

Oleanolic acid is reacted with benzyl (B1604629) chloride in the presence of catalytic potassium iodide to afford the benzyl ester.

-

The crude ester is precipitated by adding the reaction mixture to cold water (0 °C) and filtered. The product is used in the next step without further purification.

Step 2: Oxidation of the Secondary Alcohol

-

The secondary alcohol of the benzyl ester is oxidized using Jones reagent to yield the corresponding ketone.

Step 3: α-Hydroxylation

-

The ketone is then subjected to α-hydroxylation to produce an α-hydroxyketone.

Step 4: Diastereoselective Reduction

-

The α-hydroxyketone is reduced under Meerwein-Ponndorf-Verley conditions, which selectively favors the formation of the diol precursor to this compound.

Step 5: Deprotection

-

The benzyl ester of the diol is cleaved using hydrogen gas and palladium on carbon to yield this compound.[1]

Workflow for the Semi-Synthesis of this compound```dot

Caption: Apoptotic pathways modulated by Maslinic Acid.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid with demonstrated, albeit less explored, biological potential compared to its isomer, maslinic acid. Its confirmed presence in Isodon japonicus tissue cultures and the availability of a semi-synthetic route from oleanolic acid provide avenues for further investigation.

Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify this compound in various plant sources, particularly those rich in maslinic acid.

-

Biological Activity: Conducting comprehensive studies to elucidate the specific biological activities and pharmacological properties of pure this compound.

-

Mechanism of Action: Investigating the molecular mechanisms and signaling pathways specifically modulated by this compound to understand its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide future research into this promising natural compound.

References

The intricate Biosynthesis of Pentacyclic Triterpenoids: A Deep Dive into 3-epi-Maslinic Acid

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of pentacyclic triterpenoids, with a specific focus on the formation of maslinic acid and its stereoisomer, 3-epi-maslinic acid. This document is intended for researchers, scientists, and drug development professionals interested in the production and derivatization of these bioactive compounds.

Introduction to Pentacyclic Triterpenoids

Pentacyclic triterpenoids are a diverse class of natural products derived from the 30-carbon precursor, 2,3-oxidosqualene (B107256).[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[3] Maslinic acid, a pentacyclic triterpene found in high concentrations in olives (Olea europaea), has garnered significant attention for its therapeutic potential.[3][4] Its isomer, this compound, is also of interest, as stereochemistry can significantly impact biological activity. Understanding the biosynthetic pathway of these molecules is crucial for their targeted production and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of pentacyclic triterpenoids, including maslinic acid and its derivatives, is a multi-step process involving several key enzyme families. The pathway can be broadly divided into three stages: the formation of the precursor 2,3-oxidosqualene, the cyclization of this precursor to form the pentacyclic backbone, and the subsequent functionalization of this backbone.

From Mevalonate (B85504) to 2,3-Oxidosqualene

The journey begins with the mevalonate (MVA) pathway, a fundamental metabolic route for the synthesis of isoprenoids.[5] Acetyl-CoA is converted through a series of enzymatic reactions to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the basic building blocks for all terpenoids. Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, themselves formed from the condensation of IPP and DMAPP, is catalyzed by squalene (B77637) synthase to produce squalene. Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[5]

Cyclization: The Birth of the Pentacyclic Scaffold

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid (B12794562) biosynthesis, leading to a vast array of different carbon skeletons. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of maslinic acid biosynthesis, the key OSC is β-amyrin synthase (bAS) . This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane (B1240867) scaffold, with the initial product being β-amyrin.[6]

Functionalization: The Role of Cytochrome P450s

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpenoid skeleton, thereby increasing their structural and functional diversity.

For the biosynthesis of maslinic acid, two key hydroxylation steps are required:

-

C-28 Oxidation: A CYP450 enzyme, typically belonging to the CYP716A subfamily , catalyzes the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, forming oleanolic acid.[7][8][9]

-

C-2α Hydroxylation: Another CYP450 enzyme then hydroxylates oleanolic acid at the C-2α position to yield maslinic acid.[10]

The overall biosynthetic pathway to maslinic acid is depicted below:

The Final Step: Formation of this compound

The biosynthesis of this compound from maslinic acid involves a final stereochemical modification at the C-3 position. This conversion proceeds through a 3-oxo intermediate, followed by a reduction.

-

Oxidation at C-3: Maslinic acid is first oxidized at the C-3 hydroxyl group to form a 3-oxo-maslinic acid intermediate. This reaction is likely catalyzed by a dehydrogenase.

-

Reduction of the 3-oxo group: The 3-oxo group is then reduced by a 3-oxo-triterpenoid reductase to a hydroxyl group, but with the opposite stereochemistry to the starting material, resulting in the formation of this compound.[11]

The conversion of maslinic acid to this compound is shown below:

Quantitative Data on Triterpenoid Production

The production of pentacyclic triterpenoids can be achieved through various methods, including extraction from plant sources and heterologous expression in microbial or plant-based systems. The yields of these compounds can vary significantly depending on the production platform and the specific enzymes used.

Triterpenoid Content in Olea europaea

Olea europaea is a rich natural source of maslinic and oleanolic acids. The concentrations of these compounds vary depending on the part of the plant and the cultivar.

| Plant Part | Maslinic Acid Content (mg/g dry weight) | Oleanolic Acid Content (mg/g dry weight) | Reference |

| Leaves | 0.8 - 15.4 | 1.2 - 25.3 | [4] |

| Fruit Peel | 1.9 - 7.3 | 2.8 - 11.2 | [4] |

| Fruit Pulp | 0.1 - 0.5 | 0.2 - 0.9 | [4] |

Heterologous Production of Triterpenoids

Heterologous expression systems, such as Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a tobacco relative), have been successfully used to produce pentacyclic triterpenoids.

| Host Organism | Product | Titer | Reference |

| Saccharomyces cerevisiae | β-Amyrin | up to 138.80 mg/L | [10] |

| Saccharomyces cerevisiae | β-Amyrin | 279.0 ± 13.0 mg/L | [5] |

| Saccharomyces cerevisiae | β-Amyrin | 4.432 mg/L | [6] |

| Nicotiana benthamiana | Maslinic Acid | 27.2 ± 3.0 mg/g dry weight | [12] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to study and engineer the biosynthesis of pentacyclic triterpenoids.

Heterologous Expression in Saccharomyces cerevisiae

The following workflow outlines the general procedure for expressing triterpenoid biosynthetic genes in yeast.

Detailed Protocol for Yeast Transformation (LiOAc/SS-DNA/PEG Method):

-

Prepare Yeast Culture: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.5-0.6.

-

Harvest and Wash Cells: Centrifuge the culture at 3,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 25 mL of sterile water, then resuspend in 1 mL of sterile water.

-

Prepare Transformation Mix: In a microfuge tube, mix the following in order:

-

240 µL PEG 3350 (50% w/v)

-

36 µL 1.0 M LiOAc

-

50 µL single-stranded carrier DNA (2.0 mg/mL)

-

1-5 µg of plasmid DNA

-

34 µL of washed yeast cells

-

-

Heat Shock: Vortex the mixture for 1 minute and incubate at 42°C for 40 minutes.

-

Plate Cells: Centrifuge at 8,000 x g for 1 minute, remove the supernatant, and resuspend the pellet in 100 µL of sterile water. Plate the entire cell suspension onto selective agar (B569324) plates.

-

Incubate: Incubate the plates at 30°C for 2-4 days until colonies appear.

Transient Expression in Nicotiana benthamiana (Agroinfiltration)

Agroinfiltration is a rapid and efficient method for transiently expressing genes in plants.

Detailed Protocol for Agroinfiltration:

-

Prepare Agrobacterium Cultures: Inoculate a single colony of Agrobacterium tumefaciens carrying the binary vector into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C.[3]

-

Prepare Infiltration Medium: Prepare a solution of 10 mM MES (pH 5.6), 10 mM MgCl₂, and 150 µM acetosyringone.[1]

-

Prepare Agrobacterium Suspension: Centrifuge the overnight culture, resuspend the pellet in the infiltration medium to an OD600 of 0.5-1.0, and incubate at room temperature for 2-4 hours. If co-infiltrating multiple constructs, mix the bacterial suspensions in equal ratios.[4]

-

Infiltrate Leaves: Using a needleless syringe, gently press the tip against the abaxial (lower) side of a young, fully expanded N. benthamiana leaf and slowly inject the bacterial suspension until the leaf tissue becomes saturated.[4]

-

Incubate Plants: Place the infiltrated plants in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 25°C) for 5-7 days.[1]

Extraction and Analysis of Triterpenoids

Extraction from Plant Material:

-

Freeze-dry the harvested plant material and grind it into a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., ethanol, ethyl acetate, or a mixture) using sonication or soxhlet extraction.[13]

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

Extraction from Yeast:

-

Harvest yeast cells by centrifugation.

-

Disrupt the cells using glass beads or enzymatic lysis.

-

Extract the cell lysate with an organic solvent (e.g., ethyl acetate).

-

Separate the organic phase and evaporate the solvent.

HPLC-UV/MS Analysis:

A common method for the analysis of maslinic acid and related triterpenoids is reverse-phase HPLC coupled with UV and/or mass spectrometry detection.[2][12][14]

-

Column: C18 or C30 column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[15] A typical gradient might be:

-

0-5 min: 65-90% Acetonitrile

-

5-15 min: 90-92% Acetonitrile

-

15-35 min: 92-92.5% Acetonitrile

-

35-38 min: 92.5-100% Acetonitrile[13]

-

-

Detection: UV detection at ~210 nm and/or mass spectrometry in negative ion mode (monitoring for the [M-H]⁻ ions of maslinic acid at m/z 471.3 and oleanolic acid at m/z 455.3).[2]

GC-MS Analysis:

For GC-MS analysis, the triterpenoid acids must first be derivatized to increase their volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16][17]

-

Derivatization: Dissolve the dried extract in pyridine (B92270) and add BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.

-

GC Column: A non-polar column such as a DB-5ms or HP-5ms is typically used.

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C and ramping to 300°C.

-

MS Detection: The mass spectrometer is operated in scan mode to identify compounds based on their fragmentation patterns and retention times compared to standards.

Conclusion

The biosynthesis of maslinic acid and this compound is a complex process involving multiple enzymatic steps. A thorough understanding of this pathway, from the initial precursor formation to the final functionalization and stereochemical modifications, is essential for the development of efficient production strategies. The experimental protocols outlined in this guide provide a framework for the heterologous expression of the biosynthetic genes and the analysis of the resulting triterpenoid products. Further research into the specific kinetics and substrate specificities of the enzymes involved will be crucial for optimizing yields and potentially creating novel bioactive compounds for pharmaceutical and other applications.

References

- 1. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 4. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]

- 5. Enhanced β-Amyrin Synthesis in Saccharomyces cerevisiae by Coupling An Optimal Acetyl-CoA Supply Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β‐Amyrin synthase from Conyza blinii expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-epi-Maslinic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Maslinic acid, a pentacyclic triterpenoid (B12794562), is a natural compound of significant interest in the scientific community, particularly for its potential therapeutic applications. As the 3α-hydroxy epimer of maslinic acid, its unique stereochemistry influences its biological activity, including reported anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical data of this compound, along with insights into its synthesis and purported signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol .[1] Its systematic IUPAC name is (2α,3α)-2,3-dihydroxyolean-12-en-28-oic acid. The core of its structure is an oleanane-type pentacyclic triterpenoid skeleton. The key stereochemical feature that distinguishes it from its more common epimer, maslinic acid, is the α-configuration of the hydroxyl group at the C-3 position of the A-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | PubChem CID: 25564831[1] |

| Molecular Weight | 472.7 g/mol | PubChem CID: 25564831[1] |

| IUPAC Name | (2α,3α)-2,3-dihydroxyolean-12-en-28-oic acid | PubChem CID: 25564831[1] |

| CAS Number | 26563-68-8 | PubChem CID: 25564831[1] |

| Natural Sources | Prunella vulgaris, Isodon japonicus | PubChem CID: 25564831[1] |

Stereochemistry

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned raw dataset for this compound is not available in the cited literature, comparative ¹H and ¹³C NMR data in relation to maslinic acid and other diastereomers have been reported. These comparisons are instrumental in confirming the epimeric nature at the C-3 position.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Key Positions in Maslinic Acid and this compound (Solvent: Pyridine-d₅)

| Position | Maslinic Acid (δ ppm) | This compound (δ ppm) |

| ¹³C NMR | ||

| C-2 | 68.6 | 65.9 |

| C-3 | 84.1 | 78.9 |

| ¹H NMR | ||

| H-2 | 4.19 (ddd) | 4.49 (m) |

| H-3 | 3.37 (d) | 3.73 (br s) |

Note: This table presents a selection of key differing chemical shifts based on comparative data and is not a complete spectral assignment.

Experimental Protocols

Synthesis of this compound from Oleanolic Acid

A common synthetic route to obtain this compound involves the modification of the more readily available oleanolic acid.[2][3] The following workflow outlines the key transformations.

Caption: Synthetic workflow for this compound.

Detailed Methodological Steps (Based on Synthetic Schemes):

-

Protection of the Carboxylic Acid: The carboxylic acid at C-28 of oleanolic acid is first protected, for example, as a benzyl ester, to prevent its participation in subsequent reactions.[2]

-

Oxidation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is oxidized to a ketone using a suitable oxidizing agent like Jones reagent.[2]

-

α-Hydroxylation: The resulting ketone is then hydroxylated at the C-2 position. This is typically achieved by forming an enolate and reacting it with an electrophilic oxygen source.

-

Diastereoselective Reduction: The ketone at C-3 is then reduced to a hydroxyl group. The choice of reducing agent and reaction conditions is critical to selectively obtain the 3α-hydroxyl epimer (this compound) over the 3β-hydroxyl epimer (maslinic acid).

-

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield this compound.

Biological Activity and Signaling Pathways

While research on this compound is less extensive than that on maslinic acid, it has been reported to possess anti-inflammatory activity.[1] The biological activities of its epimer, maslinic acid, are well-documented and often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB and PI3K/Akt pathways.[4][5] It is plausible that this compound shares some of these mechanisms of action, although further specific studies are required for confirmation.

Putative Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Maslinic acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[4][6][7] The diagram below illustrates the proposed mechanism of action, which may be relevant for this compound.

References

- 1. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor alpha by inhibiting NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoisomers: 3-epi-Maslinic Acid vs. Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structural, physicochemical, and biological properties of two closely related pentacyclic triterpenoids: maslinic acid and its epimer, 3-epi-maslinic acid. The subtle yet significant stereochemical difference between these molecules leads to nuances in their biological activities, which are of considerable interest in the fields of pharmacology and drug development.

Core Structural Differences: A Tale of a Single Stereocenter

Maslinic acid and this compound are stereoisomers, specifically epimers, that differ only in the configuration of the hydroxyl group at the C-3 position of their shared oleanane (B1240867) skeleton.

-

Maslinic Acid: Chemically defined as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, it possesses a hydroxyl group at the C-3 position in the beta (β) configuration, meaning it projects above the plane of the ring system.

-

This compound: As its name implies, this is the C-3 epimer of maslinic acid. Its chemical name is (2α,3α)-2,3-dihydroxyolean-12-en-28-oic acid. The hydroxyl group at the C-3 position is in the alpha (α) configuration, projecting below the plane of the ring.

This seemingly minor change in the spatial arrangement of a single functional group can significantly impact the molecule's interaction with biological targets, such as enzymes and receptors, thereby influencing its pharmacological profile.

Physicochemical Properties: A Comparative Overview

The epimeric relationship between maslinic acid and this compound results in very similar physicochemical properties. However, slight differences in polarity and crystal packing can arise from the different orientation of the C-3 hydroxyl group.

| Property | Maslinic Acid | This compound |

| Molecular Formula | C₃₀H₄₈O₄ | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol | 472.7 g/mol |

| IUPAC Name | (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid | (2α,3α)-2,3-dihydroxyolean-12-en-28-oic acid |

| Melting Point | 266–268 °C[1] | Not available |

| Solubility | Insoluble in water and petroleum ether; soluble in ethanol, methanol, ethyl acetate, benzene, and chloroform.[1] | Not available, but expected to be similar to maslinic acid. |

| pKa | Not available | Not available |

Synthesis of this compound: An Experimental Workflow

This compound can be synthesized from maslinic acid through an oxidation-reduction sequence. A detailed protocol for a similar transformation starting from the related triterpenoid, oleanolic acid, provides a clear roadmap for this synthesis.

References

Navigating the Therapeutic Potential of 3-epi-Maslinic Acid: A Technical Guide

A comprehensive exploration of the biological activities and mechanisms of a promising natural compound.

For Immediate Release

GRANADA, Spain – While research into the specific biological activities of 3-epi-Maslinic acid is still in its nascent stages, the extensive body of evidence surrounding its close isomer, maslinic acid, offers a compelling glimpse into its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of maslinic acid, serving as a foundational resource for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this document will focus on the well-documented activities of maslinic acid, a naturally occurring pentacyclic triterpene found in sources like olives.[1][2]

Anticancer Activity

Maslinic acid has demonstrated significant anticancer effects across a variety of cancer cell lines.[3][4] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[1][5]

Cytotoxicity Data

The cytotoxic effects of maslinic acid have been quantified against numerous cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) varying depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HT-29 | Colon Adenocarcinoma | 101.2 | 72 | [6] |

| Caco-2 | Colon Adenocarcinoma | 85 | 72 | [6] |

| Caco-2 | Colon Adenocarcinoma | 40.7 µg/mL | 72 | [7] |

| B16F10 | Murine Melanoma | 86 (with FBS) | Not Specified | [8] |

| B16F10 | Murine Melanoma | 3.5 (without FBS) | Not Specified | [8] |

| A549 | Lung Cancer | Varies (dose-dependent) | 24 | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 38.34 | 24 | [10] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 49.57 | 24 | [10] |

| MCF7 | Estrogen-Positive Breast Cancer | 55.20 | 24 | [10] |

| A2780 | Ovarian Cancer | 19.5 | 96 | [10] |

| 518A2 | Melanoma | 13.7 | Not Specified | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay): The antiproliferative effects of maslinic acid are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of maslinic acid (e.g., 0, 9, 12, 15, 18, and 21 µg/ml for A549 cells) for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: An MTT solution (typically 5 mg/ml) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The supernatant is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The inhibition ratio is calculated using the formula: Inhibition ratio (%) = (1 - Absorbance of treated cells / Absorbance of control cells) x 100%.[9]

Apoptosis Analysis (Flow Cytometry): The induction of apoptosis is frequently determined by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[9]

-

Cell Treatment: Cells are treated with different concentrations of maslinic acid for a defined period.

-

Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anticancer Activity

Maslinic acid exerts its anticancer effects by modulating several critical signaling pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway: In colon cancer cells like HT29, maslinic acid has been shown to induce apoptosis through the mitochondrial pathway.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[11]

Caption: Maslinic acid-induced intrinsic apoptosis pathway.

Extrinsic (Death Receptor) Apoptotic Pathway: In p53-deficient Caco-2 colon cancer cells, maslinic acid triggers apoptosis via the extrinsic pathway.[7] This involves the activation of caspase-8, which then directly activates effector caspases like caspase-3.[7]

References

- 1. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]

- 3. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 8. Maslinic Acid, a Triterpene from Olive, Affects the Antioxidant and Mitochondrial Status of B16F10 Melanoma Cells Grown under Stressful Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. dovepress.com [dovepress.com]

- 11. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Action of 3-epi-Maslinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anti-inflammatory mechanisms of maslinic acid, a close structural isomer (epimer) of 3-epi-Maslinic acid. Due to the limited availability of specific research on the this compound isomer, the information presented herein is based on studies of maslinic acid. Given their structural similarity, it is hypothesized that their mechanisms of action may be comparable. However, direct experimental validation for this compound is required.

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is a key driver of numerous diseases. Pentacyclic triterpenes isolated from natural sources have emerged as promising therapeutic agents due to their potent anti-inflammatory properties. Among these, maslinic acid, a natural compound found in olive pomace, has been extensively studied. This guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of maslinic acid, serving as a foundational reference for the investigation of its epimer, this compound. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt, leading to a downstream reduction in the production of pro-inflammatory mediators.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of maslinic acid is multi-faceted, targeting several key signaling cascades that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Maslinic acid has been shown to potently inhibit this pathway through several mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2] Maslinic acid prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing NF-κB activation.[1][2][3]

-

Suppression of NF-κB Nuclear Translocation: By inhibiting IκBα degradation, maslinic acid effectively attenuates the translocation of the NF-κB p65 subunit to the nucleus.[1]

-

Reduction of NF-κB DNA Binding Activity: Maslinic acid has been demonstrated to suppress the DNA binding activity of NF-κB, further preventing the transcription of its target genes.[4]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, plays a crucial role in translating extracellular signals into cellular inflammatory responses. While the precise effects of maslinic acid on the MAPK pathway appear to be cell-type dependent, studies have indicated its ability to modulate this pathway to exert its anti-inflammatory effects.[5][6] For instance, in some cancer cell lines, maslinic acid has been shown to suppress the MAPK pathway to induce apoptosis.[5][7]

Interference with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another significant upstream regulator of NF-κB. Maslinic acid has been found to inhibit the phosphorylation of both PI3K and Akt in response to inflammatory stimuli.[8][9] This inhibition contributes to the downstream suppression of NF-κB activation and the subsequent reduction in inflammatory mediator production.[8]

Downstream Effects on Inflammatory Mediators

The inhibition of the aforementioned signaling pathways by maslinic acid culminates in the reduced expression and activity of key pro-inflammatory molecules.

Suppression of Pro-inflammatory Enzymes

-

Cyclooxygenase-2 (COX-2): Maslinic acid significantly suppresses the expression of COX-2 at both the mRNA and protein levels in a concentration-dependent manner.[1] This leads to a reduction in the production of prostaglandins, which are key mediators of pain and inflammation.

-

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, responsible for the production of large amounts of nitric oxide (NO) during inflammation, is also markedly inhibited by maslinic acid.[1]

Reduction of Pro-inflammatory Cytokines

Maslinic acid has been shown to inhibit the production of several pro-inflammatory cytokines, including:

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on maslinic acid.

Table 1: In Vitro Inhibitory Effects of Maslinic Acid

| Target | Cell Line | Stimulant | Concentration/IC50 | Observed Effect | Reference |

| NO Production | Murine Macrophages | LPS | IC50: 25.4 µM | Inhibition of Nitric Oxide production | [11] |

| COX-2 Expression | Raji B lymphoma cells | - | Concentration-dependent | Suppression of COX-2 expression | |

| iNOS Expression | Cultured cortical astrocytes | LPS | Concentration-dependent | Suppression of iNOS protein and mRNA levels | [1] |

| TNF-α Production | Cultured cortical astrocytes | LPS | - | Inhibition of TNF-α production | [1] |

| IL-6 Production | Murine Macrophages | LPS | 50 and 100 µM | Significant reduction in IL-6 secretion | [2] |

| NF-κB Activity | HUVECs | LPS | Dose-dependent | Inhibition of NF-κB luciferase reporter activity | |

| Cell Proliferation | HT-29 cells | - | IC50: 101.2 µM (72h) | Inhibition of cell proliferation | [2] |

| Cell Proliferation | Caco-2 cells | - | IC50: 85 µM (72h) | Inhibition of cell growth | [2] |

Table 2: In Vivo Anti-inflammatory Effects of Maslinic Acid

| Animal Model | Condition | Dosage | Outcome | Reference |

| Mice | Carrageenan-induced paw edema | 200 mg/kg | Suppression of paw edema | [3] |

| Mice | Collagen antibody-induced arthritis | 100 mg/kg | Reduction in arthritis score and synovium destruction | [3] |

| Mice | LPS-induced lung injury | 0.07-0.7 mg/kg (i.v.) | Downregulation of iNOS in lung tissue and TNF-α in BALF | [10][12] |

| Mice | Pancreatic tumor xenograft | 10 and 50 mg/kg | Significant decrease in tumor volume and weight | [4] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), rat cortical astrocytes, and RAW 264.7 macrophage-like cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of maslinic acid for a specified duration (e.g., 1-24 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-IκBα, COX-2, iNOS).

-

Methodology:

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., PGE2) in cell culture supernatants or serum.

-

Methodology:

-

96-well plates are coated with a capture antibody specific for the target molecule.

-

Samples and standards are added to the wells and incubated.

-

A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured at a specific wavelength using a microplate reader, and the concentration is determined from a standard curve.

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of target genes (e.g., COX-2, iNOS).

-

Methodology:

-

Total RNA is extracted from cells using a suitable kit.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using a thermal cycler with specific primers for the target genes and a fluorescent dye (e.g., SYBR Green).

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Visualizations

Caption: Anti-inflammatory signaling pathway of this compound (inferred).

Caption: General experimental workflow for evaluating anti-inflammatory effects.

Caption: Logical relationship of this compound's anti-inflammatory action.

Conclusion and Future Directions

The available scientific literature strongly supports the potent anti-inflammatory properties of maslinic acid, which are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. This results in a significant reduction of inflammatory enzymes and cytokines.

For drug development professionals and researchers, maslinic acid presents a compelling scaffold for the development of novel anti-inflammatory therapeutics. The critical next step is to conduct dedicated studies on this compound to:

-

Confirm its anti-inflammatory activity: Direct comparison of the anti-inflammatory potency of this compound with maslinic acid is essential.

-

Elucidate its specific mechanisms of action: While the mechanisms are likely to be similar to maslinic acid, subtle differences may exist that could be therapeutically exploited.

-

Evaluate its pharmacokinetic and safety profile: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary for any potential clinical application.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anti-arthritic effects of pentacyclic triterpenoids maslinic acid through NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maslinic Acid Inhibits the Growth of Malignant Gliomas by Inducing Apoptosis via MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maslinic Acid Inhibits the Growth of Malignant Gliomas by Inducing Apoptosis via MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Antioxidant properties of 3-epi-Maslinic acid in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Maslinic Acid

Introduction

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules generated during normal cellular metabolism.[4] An excess of these species leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases. Maslinic acid combats oxidative stress through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.[1][4] This document provides a comprehensive overview of the in vitro evidence, details the experimental protocols used for its evaluation, and summarizes the quantitative data available.

In Vitro Antioxidant Activity

Maslinic acid's antioxidant effects have been demonstrated through a variety of cell-free and cell-based assays. These studies reveal a dual mechanism of action: direct neutralization of free radicals and enhancement of endogenous cellular antioxidant defenses.

Direct Radical Scavenging and Reducing Power

Direct antioxidant activity is often assessed using chemical assays that measure a compound's ability to scavenge stable free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Studies indicate that maslinic acid acts as a powerful proton donor, a key mechanism in radical scavenging. One study reported an IC50 value of >357.65 μM in a DPPH assay.[5]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Maslinic acid has been shown to possess reducing power with a reported RC50 (concentration required for 50% of maximal reducing capacity) of >827.44 μM.[5]

-

Lipid Peroxidation Inhibition: Maslinic acid effectively prevents lipid peroxidation, a key process in cellular damage initiated by oxidative stress.[6] In a β-carotene bleaching assay, which measures the inhibition of lipid peroxidation, maslinic acid showed a potent effect with an IC50 of <15 μM.[5] It has also been shown to prevent lipid peroxidation in hepatocyte membranes induced by an Fe³⁺/ascorbate system.[6]

Cellular Antioxidant Effects

Cell-based assays provide a more biologically relevant context for evaluating antioxidant activity. Maslinic acid has been shown to protect various cell types from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[4]

-

Reduction of Reactive Oxygen Species (ROS): In murine B16F10 melanoma cells subjected to H₂O₂-induced stress, maslinic acid supplementation significantly decreased intracellular ROS levels at concentrations ranging from IC50/4 to 2·IC50.[4] At lower concentrations (e.g., IC50/8), MA demonstrates a clear antioxidant effect by reducing ROS levels; however, at higher doses, it can induce an increase in ROS, which is associated with its pro-apoptotic activity in cancer cells.[3][7]

-

Cytotoxicity and Protective Concentrations: The cytotoxic effects of maslinic acid vary depending on the cell line. For instance, the IC50 (concentration causing 50% inhibition of cell growth) was found to be 42 µM in B16F10 melanoma cells and 40.7 µg/mL in Caco-2 colon cancer cells.[4][8] These values are crucial for defining the therapeutic window where antioxidant effects can be observed without significant cytotoxicity.

Modulation of Endogenous Antioxidant Enzymes

A key aspect of maslinic acid's antioxidant activity is its ability to enhance the body's own defense mechanisms by modulating the activity and expression of antioxidant enzymes.

-

Superoxide Dismutase (SOD): In healthy A10 cells stressed with H₂O₂, maslinic acid mitigated the H₂O₂-induced increase in SOD activity, with higher doses (42.3 and 84.6 μM) even reducing activity below control levels, suggesting a restoration of redox homeostasis.[4] In diabetic rats, MA treatment increased SOD activity in the liver, heart, and kidneys.[9]

-

Glutathione (B108866) S-Transferase (GST): Similar to SOD, maslinic acid treatment restored GST activity to near-control levels in both B16F10 and A10 cells exposed to oxidative stress.[4]

-

Glutathione Peroxidase (GPx): In H₂O₂-treated B16F10 cells, MA treatment brought the elevated GPx activity back to control levels.[4] Increased GPx activity was also observed in the tissues of diabetic rats treated with MA.[9]

-

Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1): Maslinic acid significantly induces the expression of these critical cytoprotective enzymes in a concentration-dependent manner in HepG2 cells, with maximal expression observed at 100 µM.[10]

Molecular Mechanisms of Action: The Nrf2 Pathway

The antioxidant effects of maslinic acid are largely mediated by its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like maslinic acid, Nrf2 is released from Keap1 and translocates to the nucleus.[10] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[10] These genes include those encoding for HO-1, NQO1, SOD, and enzymes involved in glutathione synthesis.[10][11] Studies have shown that maslinic acid enhances the nuclear accumulation of Nrf2 protein and increases its binding to the ARE, leading to the upregulation of HO-1 and NQO1.[10] This effect was abrogated in cells where Nrf2 was silenced using siRNA, confirming that Nrf2 is essential for the induction of these enzymes by maslinic acid.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and antioxidant activities of maslinic acid from various in vitro studies.

Table 1: Cytotoxicity of Maslinic Acid in Various Cell Lines

| Cell Line | Assay | Duration | IC50 Value | Reference |

| B16F10 (Murine Melanoma) | MTT | - | 42 µM | [4] |

| Caco-2 (Colon Adenocarcinoma) | MTT | 72 h | 40.7 µg/mL (~86.1 µM) | [8] |

| HT29 (Colon Adenocarcinoma) | MTT | 72 h | ~30 µM | [4] |

Note: Conversion from µg/mL to µM assumes a molecular weight for Maslinic Acid of 472.7 g/mol .[3]

Table 2: In Vitro Antioxidant Activity of Maslinic Acid

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC50 | >357.65 µM | [5] |

| Ferric Reducing Power (FRAP) | RC50 | >827.44 µM | [5] |

| β-Carotene Bleaching Assay | IC50 | <15 µM | [5] |

| Cellular ROS Reduction | Effect | Decreased intracellular ROS | [3][4] |

| HO-1 and NQO1 Induction | Max Expression | at 100 µM (after 6h) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro antioxidant assays as compiled from the literature.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a hydrogen donor or free radical scavenger.[13]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL or a concentration that gives an absorbance of ~1.0) in a suitable solvent like methanol (B129727) or ethanol.[14][15] The solution should be freshly prepared and protected from light.[14]

-

Sample Preparation: Prepare serial dilutions of maslinic acid and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

-

Reaction: In a 96-well plate or cuvette, mix a small volume of the sample or standard (e.g., 10-50 µL) with a larger volume of the DPPH working solution (e.g., 195-2950 µL).[14][16] A blank containing only the solvent instead of the sample is also prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[14]

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength for DPPH, typically around 517 nm, using a spectrophotometer or microplate reader.[14][17]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of ROS in cultured cells.

-

Cell Culture: Plate cells (e.g., B16F10, A10) in a 96-well plate at an appropriate density and allow them to adhere overnight.[4]

-

Pre-treatment: Treat the cells with various concentrations of maslinic acid and controls for a specific duration (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Remove the treatment medium and add a medium containing an ROS-inducing agent (e.g., 0.15 mM H₂O₂) and a fluorescent probe like Dihydrorhodamine 123 (DHR 123) or DCFH-DA.[3][4]

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for ROS generation and probe oxidation.[4]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. DHR 123 is oxidized to the fluorescent Rhodamine 123, with excitation/emission wavelengths around 500/536 nm.[4]

-

Data Analysis: Compare the fluorescence levels in maslinic acid-treated cells to those in cells treated only with the oxidizing agent. A reduction in fluorescence indicates antioxidant activity.

Protocol 3: Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol determines if maslinic acid promotes the movement of Nrf2 from the cytoplasm to the nucleus.

-

Cell Treatment: Culture cells (e.g., HepG2) and treat with maslinic acid (e.g., 100 µM) for various time points (e.g., 0, 3, 6, 12 hours).[10]

-

Cellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit to separate the proteins from each cellular compartment.

-

Protein Quantification: Determine the protein concentration in both the nuclear and cytoplasmic fractions using a standard method like the BCA assay.

-

SDS-PAGE and Western Blot: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensity. An increase in Nrf2 signal in the nuclear fraction of treated cells compared to control cells indicates nuclear translocation. Loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) are essential for normalization.

Conclusion

The in vitro evidence strongly supports the classification of maslinic acid as a potent antioxidant compound. Its efficacy stems from a dual mechanism: the direct scavenging of free radicals and, more significantly, the upregulation of endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway. By enhancing the expression of key cytoprotective enzymes like HO-1, NQO1, and SOD, maslinic acid helps cells mitigate and recover from oxidative stress. While specific quantitative data for its 3-epi isomer are lacking, the comprehensive research on maslinic acid provides a robust framework for understanding its therapeutic potential in conditions associated with oxidative damage. Further research is warranted to elucidate the specific activities of 3-epi-Maslinic acid and to translate these promising in vitro findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maslinic Acid, a Triterpene from Olive, Affects the Antioxidant and Mitochondrial Status of B16F10 Melanoma Cells Grown under Stressful Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. Antioxidant activity of maslinic acid, a triterpene derivative obtained from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Maslinic Acid Ameliorates Myocardial Ischemia Reperfusion Injury-Induced Oxidative Stress via Activating Nrf2 and Inhibiting NF-[Formula: see text]B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

Potential Therapeutic Targets of 3-epi-Maslinic Acid: An In-depth Technical Guide

Disclaimer: This technical guide primarily details the therapeutic targets and associated data for maslinic acid (MA). Direct research on its stereoisomer, 3-epi-Maslinic acid, is limited. The information presented herein is based on the extensive research available for maslinic acid, with the inference that this compound may exhibit similar biological activities. Further research is warranted to elucidate the specific therapeutic profile of this compound.

Executive Summary

Maslinic acid (MA), a pentacyclic triterpene primarily isolated from olives, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1][2][3][4] Extensive preclinical studies have identified multiple molecular targets and signaling pathways through which MA exerts its therapeutic effects. This guide provides a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a detailed resource to facilitate further investigation and potential therapeutic application of maslinic acid and its derivatives, such as this compound.

Core Therapeutic Areas and Molecular Mechanisms

Maslinic acid demonstrates a broad spectrum of biological activities, positioning it as a promising candidate for addressing a range of pathologies.[5] Its mechanisms of action are multifaceted, often involving the modulation of key signaling cascades implicated in disease progression.

Anti-Cancer Activity

MA has shown significant anti-proliferative and pro-apoptotic effects across a wide array of cancer cell lines.[5][6] The primary mechanisms include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, cell cycle arrest, and inhibition of angiogenesis.[7][8]

Key Signaling Pathways:

-

NF-κB Signaling Pathway: Maslinic acid has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα.[7][8] This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of downstream anti-apoptotic and pro-inflammatory genes like COX-2.[9]

-

MAPK Signaling Pathway: MA can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In some cancer cells, it induces apoptosis through the activation of JNK and p38 MAPK.[10][11][12] For instance, in HT29 colon cancer cells, MA activates JNK, which in turn induces p53, leading to apoptosis.[13]

-

PI3K/Akt/mTOR Signaling Pathway: In colorectal cancer cells, maslinic acid has been found to regulate the AMPK-mTOR pathway, inhibiting cell viability.[5]

-

Apoptosis Induction: MA triggers apoptosis by activating key caspases. In Caco-2 colon cancer cells, it activates caspase-8 and caspase-3, indicative of the extrinsic pathway.[14] In HT29 cells, it activates the intrinsic pathway through the release of cytochrome-c and activation of caspase-9 and caspase-3. It also upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[13]

Anti-Inflammatory Activity

Maslinic acid exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[9][15]

Key Signaling Pathways:

-

NF-κB Signaling Pathway: As with its anti-cancer effects, MA's anti-inflammatory action is largely mediated through the inhibition of the NF-κB pathway. It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[7][9][16]

-

STAT-1 Signaling: MA has been shown to downregulate the phosphorylation of STAT-1, contributing to its anti-inflammatory effects by modulating iNOS expression.[15]

-

Nrf2 Signaling Pathway: In response to inflammatory stimuli, maslinic acid can activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system.[17]

Other Therapeutic Areas

-

Neuroprotection: The anti-inflammatory and antioxidant properties of maslinic acid contribute to its neuroprotective effects. By inhibiting NF-κB signaling in astrocytes, it can reduce neuroinflammation.[9]

-

Metabolic Disorders: Maslinic acid has shown potential in managing metabolic diseases. It has been reported to protect against nonalcoholic fatty liver disease by regulating the Sirt1/AMPK signaling pathway.[18]

Quantitative Data

The anti-proliferative activity of maslinic acid has been quantified in numerous cancer cell lines, with IC50 values providing a measure of its potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| HT-29 | Colorectal Adenocarcinoma | 101.2 | 72 | [7] |

| HT-29 | Colon Cancer | 61 | 72 | [8] |

| Caco-2 | Colon Adenocarcinoma | 85 | 72 | [8] |

| Caco-2 | Colon Adenocarcinoma | 40.7 µg/mL (~86 µM) | 72 | [14] |

| A549 | Lung Cancer | 9-21 µg/mL (~19-44 µM) | 24 | [6] |

| B16F10 | Murine Melanoma | 86 | - | [19] |

| MCF7 | Breast Cancer | 30-50 | 24 | [12] |

| SHSY-5Y | Neuroblastoma | 10-80 | 24 | [11] |

| Raji | Burkitt's Lymphoma | 0.1 µg/mL (~0.21 µM) | - | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is commonly used to assess the cytotoxic effects of maslinic acid on cancer cell lines.[14]

-

Cell Seeding: Plate cancer cells (e.g., Caco-2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of maslinic acid (e.g., 0 to 100 µg/mL) for a specified duration (e.g., 72 hours).[14] A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of maslinic acid that causes 50% inhibition of cell growth.[14]

Western Blot Analysis

This technique is used to determine the effect of maslinic acid on the expression levels of specific proteins involved in signaling pathways.[9][13]

-

Cell Lysis: Treat cells with maslinic acid, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB p65, IκBα, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by maslinic acid.[20]

-

Cell Treatment: Treat cells with maslinic acid for the desired time and concentration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[20]

Visualizations of Signaling Pathways and Workflows

Caption: Inhibition of the NF-κB signaling pathway by Maslinic Acid.

Caption: Intrinsic (mitochondrial) apoptosis pathway induced by Maslinic Acid.

Caption: Extrinsic (death receptor) apoptosis pathway induced by Maslinic Acid.

Conclusion

Maslinic acid is a pleiotropic natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPK, underscores its potential as a multi-targeted therapeutic agent. While the direct evidence for this compound is still emerging, the comprehensive data on maslinic acid provides a strong foundation and rationale for its further investigation and development. The information compiled in this guide serves as a valuable resource for driving future research and unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Advances in Research on the Preparation and Biological Activity of Maslinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Review of the Biological Activity of Maslinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? [mdpi.com]

- 9. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 15. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and anti-arthritic effects of pentacyclic triterpenoids maslinic acid through NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Maslinic acid protects against obesity-induced nonalcoholic fatty liver disease in mice through regulation of the Sirt1/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Maslinic Acid, a Triterpene from Olive, Affects the Antioxidant and Mitochondrial Status of B16F10 Melanoma Cells Grown under Stressful Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-epi-Maslinic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Maslinic acid, a stereoisomer of the widely studied pentacyclic triterpene maslinic acid, presents an intriguing candidate for drug discovery. While maslinic acid has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties, its epimer remains largely unexplored. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, leveraging computational methodologies to bridge the existing knowledge gap. By establishing a systematic approach to target identification, bioactivity prediction, and pharmacokinetic profiling, this document serves as a roadmap for researchers to efficiently evaluate the therapeutic potential of this novel natural product derivative.

Introduction

Pentacyclic triterpenes are a class of natural products renowned for their diverse pharmacological activities. Maslinic acid, isolated from sources such as olive pomace, has been the subject of extensive research, revealing its modulation of key signaling pathways involved in various diseases.[1][2][3] Its stereoisomer, this compound, which differs in the spatial orientation of the hydroxyl group at the C-3 position, remains a scientific enigma. The subtle change in stereochemistry can significantly impact a molecule's interaction with biological targets, potentially leading to a unique bioactivity profile.

Computational, or in silico, methods offer a rapid and cost-effective strategy to predict the biological activities of novel compounds, guiding further experimental validation.[4] This guide details a proposed workflow for the comprehensive in silico evaluation of this compound, encompassing target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling.

Proposed In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process designed to systematically investigate its therapeutic potential.

Experimental Protocols

Compound Preparation

Objective: To generate a high-quality 3D structure of this compound for use in subsequent in silico analyses.

Methodology:

-

2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software such as MarvinSketch or ChemDraw.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., PyMOL, Discovery Studio).

-

Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is crucial for accurate docking and other structure-based calculations. The minimization can be carried out using force fields like AMBER or CHARMM.[5]

Target Prediction and Pathway Analysis

Objective: To identify potential protein targets of this compound and the biological pathways they are involved in.

Methodology:

-

Ligand-Based Target Prediction: Utilize online servers such as SwissTargetPrediction or SuperPred to predict potential protein targets based on the chemical similarity of this compound to known bioactive ligands.

-

Pathway Analysis: Input the list of predicted protein targets into pathway analysis tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome to identify enriched biological pathways. This will provide insights into the potential pharmacological effects of the compound.

Given the structural similarity to maslinic acid, it is hypothesized that this compound may interact with targets in pathways modulated by maslinic acid, such as:

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with its potential protein targets.

Methodology:

-

Receptor Preparation: Obtain the 3D crystal structures of the predicted protein targets from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.[9]

-

Ligand Preparation: The energy-minimized 3D structure of this compound is used as the ligand.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina or PyRx.[9][10] Define a grid box encompassing the active site of the target protein. The docking algorithm will generate multiple binding poses of the ligand within the active site.

-